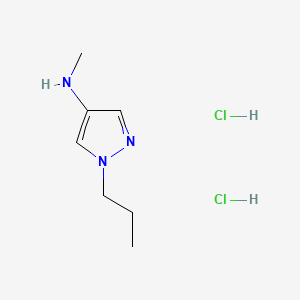
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid or corresponding aldehydes.
Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate.
Substitution: Formation of 2-(2-amino-3,4-dimethoxyphenyl)-2-oxoacetate or 2-(2-thio-3,4-dimethoxyphenyl)-2-oxoacetate.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional group (aldehyde vs. ester).
2-Chloro-3,4-dimethoxybenzyl alcohol: Similar substituents but contains a hydroxyl group instead of an ester.
2-Chloro-3,4-dimethoxybenzil: Contains a diketone functional group instead of an ester.
Uniqueness
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11ClO5 |
|---|---|
Peso molecular |
258.65 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5H,1-3H3 |
Clave InChI |
CQONBZPLFJLMIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C(=O)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



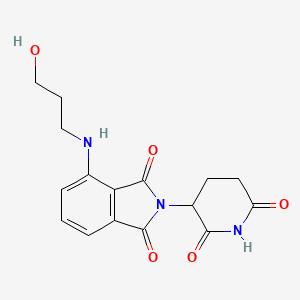
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
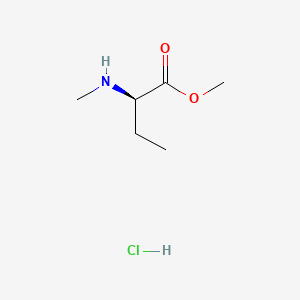
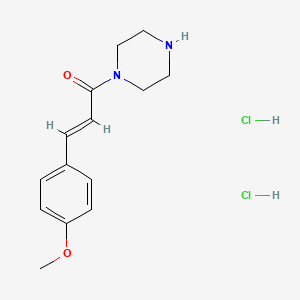

![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
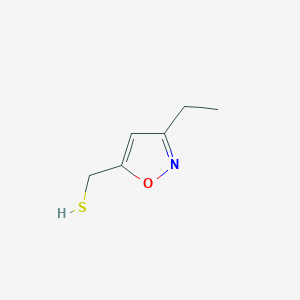
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)

![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)

